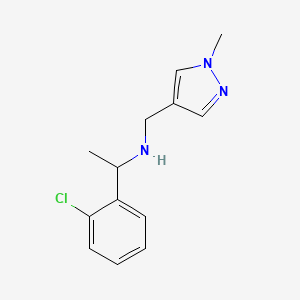
1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine is an organic compound that features a chlorophenyl group and a pyrazolylmethyl group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazolylmethyl Intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.
Coupling with 2-Chlorophenyl Ethanamine: The pyrazolylmethyl intermediate is then coupled with 2-chlorophenyl ethanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The chlorophenyl group and pyrazolylmethyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-N-methyl-ethan-1-amine: Similar structure but lacks the pyrazolylmethyl group.
1-(2-Chlorophenyl)-N-((1H-pyrazol-4-yl)methyl)ethan-1-amine: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine is unique due to the presence of both the chlorophenyl and pyrazolylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16ClN3 |
|---|---|
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H16ClN3/c1-10(12-5-3-4-6-13(12)14)15-7-11-8-16-17(2)9-11/h3-6,8-10,15H,7H2,1-2H3 |
Clave InChI |
WWBHWZXSDXQJTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)NCC2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















